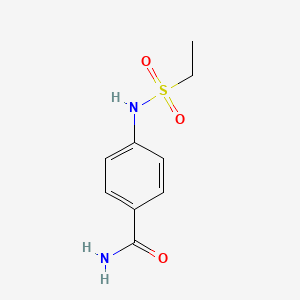![molecular formula C8H5N3O3 B13121675 3-Formylimidazo[1,2-b]pyridazine-6-carboxylicacid](/img/structure/B13121675.png)
3-Formylimidazo[1,2-b]pyridazine-6-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formylimidazo[1,2-b]pyridazine-6-carboxylicacid is a heterocyclic compound that contains both imidazole and pyridazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylimidazo[1,2-b]pyridazine-6-carboxylicacid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-b]pyridazine core, followed by formylation and carboxylation reactions to introduce the formyl and carboxylic acid groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Formylimidazo[1,2-b]pyridazine-6-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole and pyridazine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to introduce various substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Wissenschaftliche Forschungsanwendungen
3-Formylimidazo[1,2-b]pyridazine-6-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Formylimidazo[1,2-b]pyridazine-6-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: This compound shares the imidazo[1,2-b]pyridazine core but has different substituents.
6-Chloroimidazo[1,2-b]pyridazine: Another similar compound with a chloro substituent.
Uniqueness
3-Formylimidazo[1,2-b]pyridazine-6-carboxylicacid is unique due to the presence of both formyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C8H5N3O3 |
|---|---|
Molekulargewicht |
191.14 g/mol |
IUPAC-Name |
3-formylimidazo[1,2-b]pyridazine-6-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-4-5-3-9-7-2-1-6(8(13)14)10-11(5)7/h1-4H,(H,13,14) |
InChI-Schlüssel |
JAQNGJXHBSSADA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2N=C1C(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



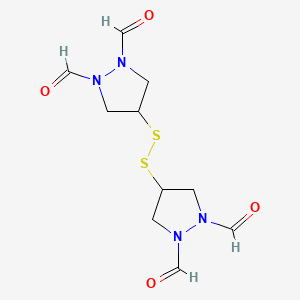
![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)
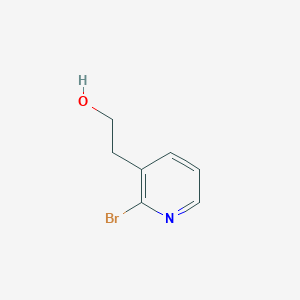

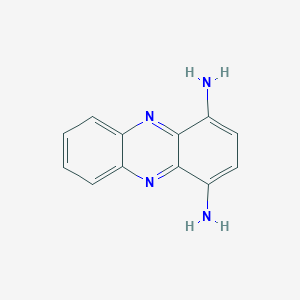
![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)

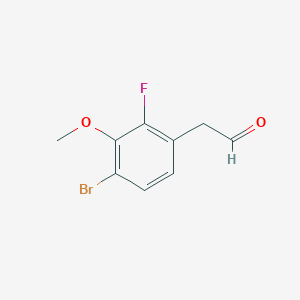
![2-Chloro-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13121641.png)
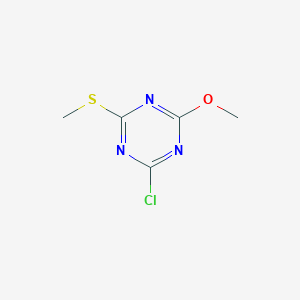
![Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B13121647.png)
![2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13121653.png)
